![molecular formula C15H10FNO B126299 3-(4'-Fluorobenzoyl)indole CAS No. 152807-26-6](/img/structure/B126299.png)
3-(4'-Fluorobenzoyl)indole
Overview
Description
3-(4’-Fluorobenzoyl)indole is a compound with the molecular formula C15H10FNO . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
Indole derivatives have been synthesized using various methods . Nature is a major source of indole scaffolds, but classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular formula of 3-(4’-Fluorobenzoyl)indole is C15H10FNO . Its average mass is 239.244 Da and its monoisotopic mass is 239.074646 Da .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The reaction types are classified into three categories based on the trigger mechanisms. Reactions with alkenes, alkynes, aldehydes, imines, ketones, S, Se, etc are discussed .Scientific Research Applications
Comprehensive Analysis of 3-(4’-Fluorobenzoyl)indole Applications
3-(4’-Fluorobenzoyl)indole is a compound that has garnered interest in various scientific research fields due to its structural uniqueness and potential applications. Below is a detailed analysis of six distinct applications across different scientific domains.
Drug Discovery and Pharmaceutical Applications: 3-(4’-Fluorobenzoyl)indole serves as a promising scaffold in drug discovery, particularly due to its indole core, which is a common motif in many pharmacologically active compounds. Indole derivatives have been explored for their potential in treating a wide range of diseases, including tuberculosis , viral infections , and cancer . The fluorobenzoyl group may enhance the biological activity by improving the binding affinity to target receptors.
Agriculture and Plant Growth Regulation: In agriculture, indole derivatives play a crucial role in plant growth and development. Compounds like indole-3-acetic acid, a plant hormone, are structurally related to 3-(4’-Fluorobenzoyl)indole and are essential for plant cell enlargement and division . Research into similar compounds could lead to the development of new agrochemicals that promote crop yield and resilience.
Materials Science: The field of materials science benefits from the unique properties of indole derivatives in the development of novel materials. For instance, indole-based polymers have been synthesized for applications such as gas storage and separation . The incorporation of the fluorobenzoyl group could potentially introduce new functionalities to these materials.
Dye Industry: Indole compounds have historically been used in the dye industry, and their derivatives continue to be important for the synthesis of new colorants . The 3-(4’-Fluorobenzoyl)indole could be utilized in the synthesis of dyes with enhanced properties, such as greater stability and brightness.
Fragrance Industry: Indoles are known for their application in the fragrance industry, contributing to the scent profiles of perfumes and other scented products . The fluorobenzoyl group in 3-(4’-Fluorobenzoyl)indole could modify the olfactory characteristics, leading to the creation of new fragrances.
Biotechnological Production: Biotechnological methods have been developed to produce indole derivatives, which are valuable for their therapeutic potential and industrial applications . The biotechnological production of 3-(4’-Fluorobenzoyl)indole could be optimized for large-scale manufacturing, making it more accessible for research and commercial use.
Mechanism of Action
Target of Action
3-(4’-Fluorobenzoyl)indole, like many indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4’-Fluorobenzoyl)indole may also interact with multiple targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 3-(4’-Fluorobenzoyl)indole would depend on its specific targets.
Biochemical Pathways
Indole is a key intermediate in several biochemical pathways, including the production of tryptophan and the plant hormone indole-3-acetic acid . It’s possible that 3-(4’-Fluorobenzoyl)indole could affect these or other pathways involving indole.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that 3-(4’-Fluorobenzoyl)indole could have similar effects.
Future Directions
Indole derivatives have shown promise in various areas of drug discovery and development . They have been reported to have diverse pharmacological activities and have been extensively explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
(4-fluorophenyl)-(1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIPMQNJODLVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441459 | |
Record name | 3-(4'-Fluorobenzoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4'-Fluorobenzoyl)indole | |
CAS RN |
152807-26-6 | |
Record name | 3-(4'-Fluorobenzoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152807-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.